![molecular formula C22H27N3O3S B2453556 2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631854-48-3](/img/structure/B2453556.png)

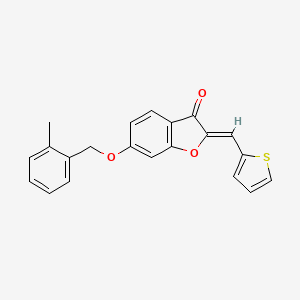

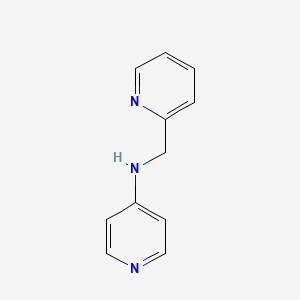

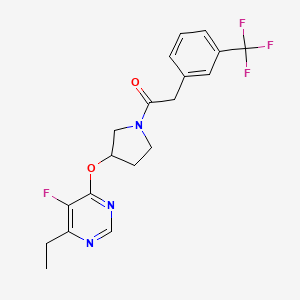

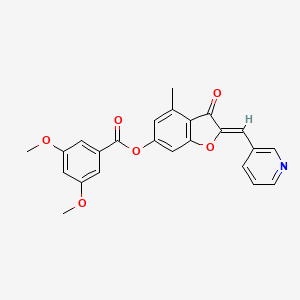

2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

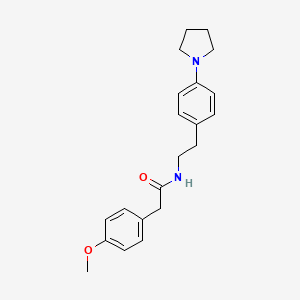

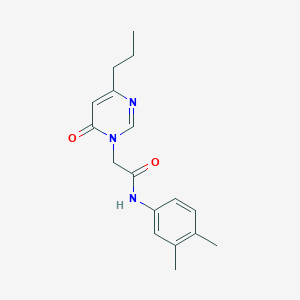

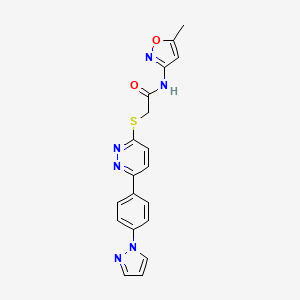

The compound is a complex organic molecule with several functional groups. It contains a pyrimido[4,5-b]quinoline core, which is a type of heterocyclic compound. Heterocycles are common in many natural and synthetic compounds with biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido[4,5-b]quinoline core and the introduction of the sec-butylthio and 5-methylfuran-2-yl groups. Furan derivatives have important properties such as high reactivity, excellent solvent capacity, and high biological activity .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 3D structure of similar compounds can be viewed using computational chemistry software .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The furan ring, for example, is known to be reactive and could undergo a variety of transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could make the compound relatively polar and potentially soluble in some organic solvents .Scientific Research Applications

- STK918781 has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis (programmed cell death). Further studies explore its mechanism of action and potential for targeted therapies against specific cancer types .

- The compound’s complex structure makes it valuable in synthetic chemistry. Scientists use it as a building block to create novel derivatives with modified properties. These derivatives may serve as potential drug candidates or intermediates for other bioactive molecules .

- STK918781 can undergo hydrogenation reactions to produce furan-based primary, secondary, and tertiary amines. These amines find applications in pharmaceuticals, agrochemicals, and materials science. Additionally, hydrodeoxygenation of STK918781 yields 2,5-bis(hydroxymethyl)furan, which has potential as a renewable platform chemical .

- The benzylic position in STK918781 is susceptible to free radical bromination. This reactivity arises due to the resonance stabilization of the benzylic radical. Understanding such reactions helps chemists design efficient synthetic routes and functionalize aromatic compounds .

- Researchers have investigated the mechanism of STK918781’s transformation into 1,2-bis(5-methylfuran-2-yl)ethane (BMF). The hydrogenation of the aldehyde group is identified as the rate-determining step in this reaction. These insights aid in optimizing reaction conditions and catalyst design .

- Depending on the specific benzylic halide, STK918781 can undergo either SN1 or SN2 nucleophilic substitution reactions. Primary benzylic halides typically react via SN2, while secondary and tertiary ones follow an SN1 pathway due to resonance-stabilized carbocations .

Anticancer Activity

Organic Synthesis and Medicinal Chemistry

Hydrogenation and Hydrodeoxygenation Reactions

Free Radical Bromination and Benzylic Position Reactivity

Mechanistic Studies and Rate-Determining Steps

Nucleophilic Substitution Reactions

These applications highlight the versatility and potential of STK918781 in various scientific contexts. Researchers continue to explore its properties and develop new applications, making it an exciting compound for future studies. 🌟 .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-butan-2-ylsulfanyl-8,8-dimethyl-5-(5-methylfuran-2-yl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-6-12(3)29-21-24-19-18(20(27)25-21)17(15-8-7-11(2)28-15)16-13(23-19)9-22(4,5)10-14(16)26/h7-8,12,17H,6,9-10H2,1-5H3,(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGPVFHCTYGSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(O4)C)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N-[3-(2-Oxoazetidin-1-yl)phenyl]-4-phenylpiperidine-1,4-dicarboxamide](/img/structure/B2453473.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2453483.png)

![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2453488.png)

![2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2453489.png)

![2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone](/img/structure/B2453491.png)